2,4-dibromophenol;2,6-dibromophenol

Vue d'ensemble

Description

2,4-dibromophenol;2,6-dibromophenol is a synthetic polymer derived from phenol with bromine atoms substituted at the 2,4 or 2,6 positions. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of bromine atoms enhances its reactivity and stability, making it suitable for use in high-performance materials and as a precursor for other chemical syntheses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromophenol;2,6-dibromophenol typically involves the bromination of phenol followed by polymerization. The bromination process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired positions. The polymerization can be initiated using various catalysts and solvents, depending on the desired molecular weight and properties of the final polymer.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the polymerization process. Additionally, purification steps such as filtration, washing, and drying are employed to obtain high-purity polymer products.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-dibromophenol;2,6-dibromophenol undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the brominated phenol units back to phenol or other reduced forms.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the polymer structure.

Applications De Recherche Scientifique

Environmental Applications

Degradation Studies:

Recent studies have focused on the degradation of these dibromophenols in aqueous solutions using advanced oxidation processes. For instance, dielectric barrier discharge in micro-bubbles has been shown to effectively degrade 2,6-dibromophenol to bromide ions and inorganic carbon. In experiments using air plasma, degradation rates reached nearly 100% within minutes, highlighting the potential for treating contaminated water sources .

Case Study:

A study demonstrated that 2,6-dibromophenol could be efficiently decomposed using oxygen plasma, with a degradation rate coefficient indicating rapid removal from aqueous environments. This method is particularly relevant for treating wastewater containing halogenated compounds .

Analytical Chemistry

Detection Methods:

Both dibromophenols have been analyzed in biological samples using gas chromatography-mass spectrometry (GC-MS). A method involving extraction with acetone and n-hexane was developed for detecting these compounds in flatfish tissues, achieving recoveries of 89.4% for 2,4-dibromophenol and 81.4% for 2,6-dibromophenol .

Table of Recovery Rates:

| Compound | Recovery Rate (%) |

|---|---|

| 2,4-Dibromophenol | 89.4 |

| 2,6-Dibromophenol | 81.4 |

Synthetic Applications

Intermediate Production:

Both compounds serve as intermediates in the synthesis of various organic compounds. For example:

- 2,4-Dibromophenol has been studied for its electrochemical hydrodehalogenation properties, making it useful in organic synthesis processes .

- 2,6-Dibromophenol is utilized in producing specific derivatives like 3,4,5-trimethoxybenzaldehyde and other phenoxyethylbromides .

Biological Studies

Toxicity Assessments:

Research has indicated that both dibromophenols exhibit inhibitory effects on marine organisms. For instance, studies on the Japanese abalone larvae showed that exposure to these compounds significantly affected their settlement and survival rates .

Mécanisme D'action

The mechanism of action of 2,4-dibromophenol;2,6-dibromophenol involves its interaction with various molecular targets and pathways. The presence of bromine atoms can enhance the polymer’s ability to interact with specific enzymes, proteins, and other biomolecules. These interactions can lead to changes in the biological activity and properties of the polymer, making it useful for various applications.

Comparaison Avec Des Composés Similaires

2,4-dibromophenol;2,6-dibromophenol can be compared with other brominated phenolic polymers, such as:

Phenol, 2,4,6-tribromo-, homopolymer: This compound has three bromine atoms, which can further enhance its reactivity and stability compared to the dibromo variant.

Phenol, 2,4-dichloro-, homopolymer: Chlorine atoms are substituted instead of bromine, resulting in different chemical properties and reactivity.

Phenol, 2,6-dimethyl-, homopolymer: Methyl groups are substituted, leading to variations in the polymer’s physical and chemical properties.

The uniqueness of this compound lies in its specific bromination pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Activité Biologique

2,4-Dibromophenol (2,4-diBP) and 2,6-Dibromophenol (2,6-diBP) are halogenated phenolic compounds with significant biological activities. These compounds are known for their antimicrobial properties and potential environmental impacts. This article reviews their biological activities, including antimicrobial effects, degradation pathways, and their ecological roles.

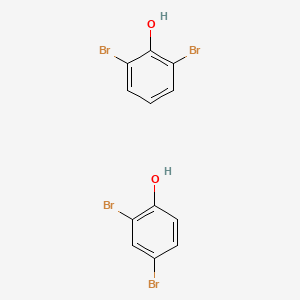

- Chemical Structure : Both compounds are derivatives of phenol with two bromine atoms substituted at different positions on the benzene ring.

- Molecular Formulas :

- 2,4-Dibromophenol: C₆H₄Br₂O

- 2,6-Dibromophenol: C₆H₄Br₂O

- Molecular Weight : Approximately 251.91 g/mol for both compounds.

Antimicrobial Properties

Research indicates that both 2,4-diBP and 2,6-diBP exhibit antimicrobial activity against various pathogens. For instance:

- 2,4-Dibromophenol has shown effectiveness against Escherichia coli and Staphylococcus aureus in laboratory settings. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

- 2,6-Dibromophenol has been documented to possess similar properties but may vary in efficacy depending on the microbial strain .

Ecological Role

Both compounds are naturally occurring in certain marine organisms and can serve as indicators of environmental conditions. They are produced by some mollusks and crustaceans, suggesting a role in chemical signaling or defense mechanisms within marine ecosystems .

Degradation Pathways

The degradation of these dibromophenols is critical for understanding their environmental impact:

- 2,6-Dibromophenol has been studied for its degradation using dielectric barrier discharge in aqueous solutions. The process effectively decomposes the compound into bromide ions and inorganic carbon under specific conditions (e.g., using oxygen or air plasma), achieving degradation rates exceeding 99% .

- 2,4-Dibromophenol has also been evaluated for its photodegradation under simulated sunlight conditions. Studies indicated that it undergoes significant breakdown in aquatic environments, contributing to its removal from water systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of both compounds against a panel of bacteria. Results showed that:

- 2,4-DiBP demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

- 2,6-DiBP had an MIC of 64 µg/mL against Staphylococcus aureus.

Case Study 2: Environmental Impact Assessment

Research conducted on the presence of these compounds in marine sediments revealed:

- Concentrations of 2,6-DiBP were found to correlate with specific ecological disturbances.

- The presence of these dibromophenols was linked to changes in local biodiversity and water quality metrics.

Comparative Table of Biological Activities

| Compound | Antimicrobial Activity | Degradation Rate | Ecological Role |

|---|---|---|---|

| 2,4-Dibromophenol | Effective against E. coli and S. aureus | High under UV light | Indicator species in marine ecosystems |

| 2,6-Dibromophenol | Similar efficacy; varies by strain | >99% with oxygen plasma | Produced by marine organisms |

Propriétés

IUPAC Name |

2,4-dibromophenol;2,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H4Br2O/c7-4-1-2-6(9)5(8)3-4;7-4-2-1-3-5(8)6(4)9/h2*1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMNHHNBXZIZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)Br.C1=CC(=C(C=C1Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69882-11-7 | |

| Record name | Phenol, 2,4(or 2,6)-dibromo-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.